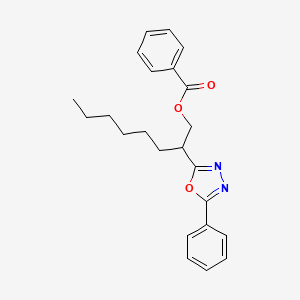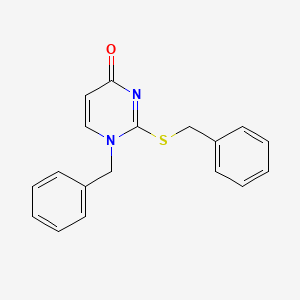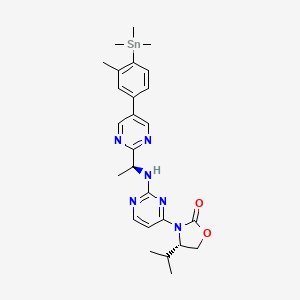![molecular formula C6H12N2 B12923519 Acetonitrile, [methyl(1-methylethyl)amino]- CAS No. 62842-31-3](/img/structure/B12923519.png)
Acetonitrile, [methyl(1-methylethyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isopropyl(methyl)amino)acetonitrile is an organic compound that features both an amine and a nitrile functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl(methyl)amino)acetonitrile typically involves the reaction of isopropylamine with acetonitrile under controlled conditions. One common method involves the use of a catalyst such as FeCl₂ to facilitate the reaction. The reaction conditions often include moderate temperatures and the presence of an oxidizing agent like DTBP (di-tert-butyl peroxide) to achieve high yields .
Industrial Production Methods
Industrial production of 2-(Isopropyl(methyl)amino)acetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
化学反应分析
Types of Reactions
2-(Isopropyl(methyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, oximes, and various substituted nitriles, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(Isopropyl(methyl)amino)acetonitrile has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and amines.
作用机制
The mechanism of action of 2-(Isopropyl(methyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The amine group can act as a nucleophile, engaging in substitution and addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the isopropyl and methyl groups.
Acetonitrile: A simpler nitrile compound without the amine group.
Isopropylamine: Contains the isopropyl and amine groups but lacks the nitrile group.
Uniqueness
2-(Isopropyl(methyl)amino)acetonitrile is unique due to the presence of both an amine and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, distinguishing it from simpler compounds like aminoacetonitrile and acetonitrile .
属性
CAS 编号 |
62842-31-3 |
|---|---|
分子式 |
C6H12N2 |
分子量 |
112.17 g/mol |
IUPAC 名称 |
2-[methyl(propan-2-yl)amino]acetonitrile |
InChI |
InChI=1S/C6H12N2/c1-6(2)8(3)5-4-7/h6H,5H2,1-3H3 |
InChI 键 |
OKVCJTAEKCLWKS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)
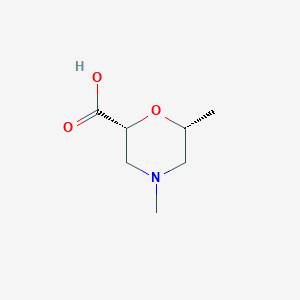
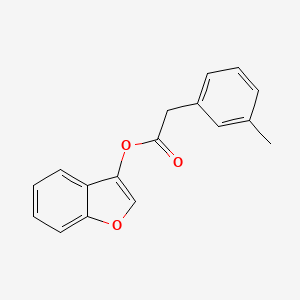
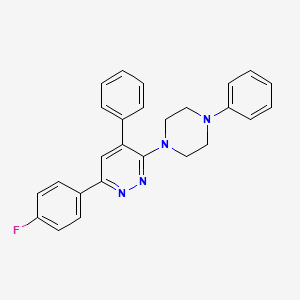
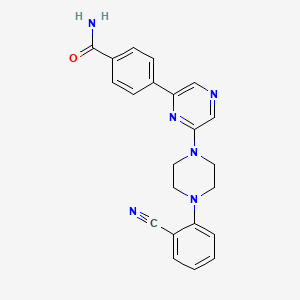
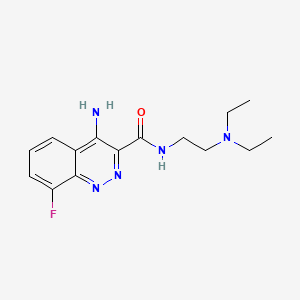
![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)
